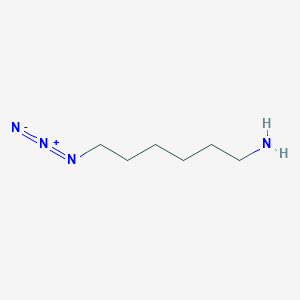

6-Azido-hexylamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-azidohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQMAUAPICAWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=[N+]=[N-])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476243 | |

| Record name | 6-azidohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349553-73-7 | |

| Record name | 6-azidohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Azido-hexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Azido-hexylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, structure, and applications of 6-azido-hexylamine, a versatile bifunctional linker crucial for advancements in bioconjugation and pharmaceutical sciences.

Introduction

This compound is a linear bifunctional molecule featuring a terminal primary amine and an azide group, separated by a six-carbon aliphatic chain. This unique structure makes it an invaluable tool in chemical biology, drug discovery, and materials science. The primary amine allows for facile conjugation to molecules bearing carboxylic acids, activated esters, or other amine-reactive functionalities. Simultaneously, the azide group serves as a versatile handle for "click chemistry," particularly the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This guide provides a detailed overview of the chemical properties, structure, synthesis, and key applications of this compound.

Chemical Structure and Identification

The structural integrity of this compound is fundamental to its utility as a chemical linker. Its key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 6-azidohexan-1-amine[2] |

| CAS Number | 349553-73-7[2] |

| Molecular Formula | C₆H₁₄N₄[2] |

| SMILES | NCCCCCCN=[N+]=[N-][3] |

| InChI | InChI=1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2 |

| InChIKey | CLQMAUAPICAWGT-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Molecular Weight | 142.20 g/mol | |

| Appearance | Colorless to light yellow liquid or solid | |

| Boiling Point | 204.7 °C | |

| Storage Temperature | 2°C - 8°C or -20°C | |

| Purity | Typically ≥95% |

Chemical Reactivity and Synthesis

This compound's reactivity is characterized by the distinct chemical behaviors of its two functional groups: the primary amine and the azide.

The primary amine exhibits typical nucleophilic properties. It readily participates in:

-

Amide bond formation: Reacts with carboxylic acids (often activated with reagents like EDC/NHS) to form stable amide linkages.

-

Reductive amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary amines.

-

Nucleophilic substitution: Can react with alkyl halides and other electrophiles.

The azide group is remarkably stable under many reaction conditions, making it an ideal bioorthogonal handle. Its primary reactivity is in cycloaddition reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of click chemistry, this reaction with a terminal alkyne proceeds with high efficiency and regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN), offering excellent biocompatibility for in vivo applications.

Logical Flow of Synthesis

A common synthetic route to this compound involves the conversion of a readily available starting material with a suitable leaving group to an azide, while ensuring the amine functionality is either protected or introduced subsequently. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Illustrative Synthesis of this compound from 6-Bromohexylamine

This protocol is a representative procedure based on standard organic synthesis methodologies for the conversion of alkyl halides to azides with amine protection.

Materials:

-

6-Bromohexylamine hydrobromide

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Protection of the Amine Group:

-

Dissolve 6-bromohexylamine hydrobromide in a mixture of DCM and water.

-

Add TEA to neutralize the hydrobromide.

-

Add (Boc)₂O and stir at room temperature overnight.

-

Extract the organic layer, wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain N-Boc-6-bromohexylamine.

-

-

Azide Substitution:

-

Dissolve N-Boc-6-bromohexylamine in DMF.

-

Add an excess of sodium azide.

-

Heat the reaction mixture at 60-80°C and monitor by TLC until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with EtOAc.

-

Wash the organic layers with water and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography (EtOAc/hexanes) to yield N-Boc-6-azido-hexylamine.

-

-

Deprotection of the Amine Group:

-

Dissolve N-Boc-6-azido-hexylamine in DCM.

-

Add an excess of TFA and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12.

-

Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate to afford this compound.

-

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Prepare stock solutions of all reagents in a suitable solvent (e.g., water or DMSO).

-

In a microcentrifuge tube, add the alkyne-functionalized molecule in buffer.

-

Add this compound (typically in a slight excess).

-

Prepare a premix of CuSO₄ and THPTA (e.g., 1:5 molar ratio) and add it to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

-

The conjugated product can be purified by methods suitable for the specific molecule, such as dialysis, size-exclusion chromatography, or HPLC.

Applications in Research and Drug Development

This compound is a versatile linker that enables a wide range of applications, particularly in the realm of bioconjugation for research and therapeutic purposes.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this compound is in the construction of ADCs, where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

This workflow highlights the dual functionality of this compound, first reacting via its amine to modify the antibody, and then utilizing its azide for the "click" conjugation of the drug payload.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. It is classified as flammable and corrosive. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Azide compounds can be energetic and potentially explosive, especially when heated or in the presence of certain metals. Therefore, it is crucial to avoid strong heating and contact with heavy metals. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile chemical tool with significant applications in scientific research and drug development. Its bifunctional nature, combining a reactive primary amine with a bioorthogonal azide group, enables the straightforward and efficient linking of diverse molecular entities. The advent of click chemistry has further solidified the importance of azido-functionalized linkers like this compound, facilitating the construction of complex bioconjugates such as ADCs with high precision and yield. As research in chemical biology and targeted therapeutics continues to advance, the utility of this compound is poised to expand, driving innovation in the design of novel diagnostics and therapeutics.

References

An In-depth Technical Guide to the Research Applications of 6-Azido-hexylamine

Audience: Researchers, scientists, and drug development professionals.

Core Concept: A Versatile Bifunctional Linker for Bioconjugation

6-Azido-hexylamine is a key reagent in modern bioconjugation and chemical biology, primarily utilized as a heterobifunctional crosslinking agent. Its structure, featuring a terminal azide group (-N₃) and a primary amine (-NH₂), allows for the covalent linkage of two different molecules through distinct chemical reactions. This dual reactivity makes it an invaluable tool for researchers in drug development, proteomics, and diagnostics.

The primary application of this compound revolves around "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding under mild, aqueous conditions. This makes them ideal for modifying complex biological molecules without interfering with their native functions. The azide group of this compound is a key participant in these reactions, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Key Applications in Research

The unique properties of this compound lend it to a variety of research applications:

-

Antibody-Drug Conjugates (ADCs): this compound can be used as a cleavable linker in the synthesis of ADCs. In this context, it connects a monoclonal antibody to a cytotoxic drug. The antibody directs the conjugate to a specific target, such as a cancer cell, where the linker is cleaved, releasing the drug.

-

Targeted Drug Delivery: Beyond ADCs, it can be used to link targeting ligands (like peptides or small molecules) to therapeutic payloads, creating systems for targeted drug delivery.

-

Proteomics and Molecular Interactions: Researchers use this compound for proximity-induced crosslinking to study molecular interactions. By attaching it to one biomolecule, it can covalently trap interacting partners through its second reactive group upon binding.

-

Functionalization of Biomolecules: The amine group allows for easy conjugation to biomolecules with available carboxyl groups or other reactive sites. The azide group then serves as a handle for subsequent "clicking" with an alkyne-modified molecule, such as a fluorescent dye, biotin, or a drug molecule. This is useful in labeling proteins, nucleic acids, and other biomolecules for imaging or purification.

-

Synthesis of Complex Probes: It is used in the chemical synthesis of complex biological probes. For example, it has been incorporated into phosphatidylinositol derivatives to study lipid signaling pathways. The small size of the azide group minimizes steric hindrance, making it a suitable replacement for hydroxyl groups in mimicking natural products.

Data Presentation: Reaction Efficiencies and Linkage Stability

The efficiency of bioconjugation reactions using azide-alkyne click chemistry is typically high, and the resulting linkages are stable under physiological conditions. The following tables summarize representative data.

| Reaction Step | Biomolecule Partner | Moiety | Typical Yield (%) |

| CuAAC Click Chemistry | Alkyne-modified Antibody | This compound | > 90% |

| SPAAC Click Chemistry | DBCO-modified Protein | This compound | > 95% |

Note: The yields presented are typical values for analogous reactions and may vary depending on the specific biomolecules and reaction conditions.

| Linkage Type | Formed From | Stability Condition | Half-life |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Physiological pH (7.4), 37°C | > 1 year |

Note: The 1,2,3-triazole ring formed is generally not susceptible to oxidation or reduction, providing a strong and stable linkage.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the use of this compound in bioconjugation.

Protocol 1: Two-Step Sequential Bioconjugation to a Protein

This protocol describes the sequential conjugation of a reporter molecule (e.g., a fluorescent dye) and a target protein using a derivative of this compound.

Step 1: Click Chemistry Reaction with an Alkyne-Modified Reporter Molecule

Materials:

-

Alkyne-modified reporter molecule (e.g., Alkyne-Fluorophore)

-

Hexanamide, 6-azido-N-(2-chloroethyl)- (a derivative of this compound)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a 10 mM stock solution of the Alkyne-Fluorophore in DMSO.

-

Prepare a 10 mM stock solution of Hexanamide, 6-azido-N-(2-chloroethyl)- in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 100 mM stock solution of THPTA in water.

-

In a microcentrifuge tube, combine the following in order:

-

PBS to a final volume of 1 mL.

-

10 µL of 10 mM Alkyne-Fluorophore (final concentration 100 µM).

-

Synthesis and Purification of 6-Azido-hexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the common methodologies for the synthesis and purification of 6-azido-hexylamine, a valuable bifunctional linker in bioconjugation and drug discovery. The document outlines synthetic strategies, purification protocols, and includes quantitative data and visual workflows to support researchers in its practical application.

Synthetic Strategies

The synthesis of this compound typically involves the nucleophilic substitution of a halo-hexylamine derivative with an azide salt. The primary considerations for this synthesis are the choice of starting material, solvent, and reaction conditions to ensure high yield and purity. A common and efficient method involves the use of 6-bromohexylamine hydrobromide.

A representative synthetic scheme is the reaction of 6-bromohexylamine hydrobromide with sodium azide in an aqueous solution. The reaction proceeds via an SN2 mechanism where the azide ion displaces the bromide.

To prevent potential side reactions, such as the formation of a bis-azide, it is crucial to control the stoichiometry of the reactants. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can enhance the reaction rate, although it is often not necessary for this particular substrate.

Experimental Protocols

2.1. Synthesis of this compound from 6-Bromohexylamine Hydrobromide

This protocol is adapted from established literature procedures.

Materials and Equipment:

-

6-Bromohexylamine hydrobromide

-

Sodium azide (NaN3)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask, dissolve 6-bromohexylamine hydrobromide in deionized water.

-

Add sodium azide to the solution. The molar ratio of sodium azide to the bromo-precursor should be in slight excess.

-

The reaction mixture is typically stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (e.g., 12-24 hours) to ensure the reaction goes to completion.

-

After the reaction is complete, the aqueous solution is cooled to room temperature.

-

The pH of the solution is adjusted to be basic (pH > 12) by the dropwise addition of a concentrated sodium hydroxide solution. This step is to deprotonate the amine group and facilitate extraction into an organic solvent.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are then washed with brine (saturated NaCl solution) and dried over an anhydrous drying agent like sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

2.2. Synthesis via a Protected Amine Intermediate

An alternative approach involves protecting the amine group of a 6-halo-hexylamine derivative before introducing the azide group. This can sometimes offer better control over the reaction and simplify purification. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

Procedure Outline:

-

Protection of the amine group of 6-chloro-1-hexanamine with di-tert-butyl dicarbonate (Boc)2O.

-

Azidation of the resulting N-Boc-6-chloro-1-hexanamine with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

-

Deprotection of the Boc group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

Purification Methods

The crude this compound obtained from the synthesis can be purified by several methods to achieve high purity suitable for downstream applications.

3.1. Distillation

Vacuum distillation is a highly effective method for purifying this compound, as it is a liquid at room temperature. This method separates the product from non-volatile impurities and any remaining high-boiling-point solvents.

3.2. Column Chromatography

For smaller-scale purifications or to remove impurities with similar boiling points, column chromatography can be employed. A silica gel stationary phase is typically used with a solvent system of increasing polarity, such as a gradient of methanol in dichloromethane, to elute the product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Yield | 70-95% | Dependent on reaction conditions and purification method. |

| Purity | >95% | Typically achieved after vacuum distillation or column chromatography. |

| Reaction Temperature | 25-60 °C | Higher temperatures can increase the reaction rate. |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS for completion. |

| Boiling Point | Approx. 60-65 °C at 0.5 mmHg | Key parameter for purification by vacuum distillation. |

| Solvents | Water, Dichloromethane, Dimethylformamide | Choice depends on the synthetic route. |

Visual Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of crude this compound.

Caption: Purification workflow for this compound.

The Azide Group in 6-Azido-hexylamine: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker 6-azido-hexylamine serves as a critical building block in the fields of chemical biology and drug development. Its design, featuring a terminal primary amine and a reactive azide group separated by a flexible hexyl chain, allows for the covalent linkage of diverse molecular entities. The primary amine can be readily functionalized, for instance, by forming amide bonds with carboxylic acids, while the azide group provides a versatile handle for a variety of highly specific and efficient conjugation reactions. This guide provides an in-depth exploration of the azide group's reactivity in this compound, offering detailed experimental protocols and quantitative data to support its application in research and development.

Core Reactivity of the Azide Group

The azide functional group (-N₃) in this compound is characterized by its unique electronic structure, which makes it a stable yet reactive moiety. It is largely inert to many common reaction conditions found in biological systems, rendering it a bioorthogonal functional group. This property is paramount for its use in complex biological environments. The primary reactivity modes of the azide group in this compound are cycloadditions and reductions.

Azide-Alkyne Cycloaddition (Click Chemistry)

The most prominent application of the azide group is its participation in [3+2] cycloaddition reactions with alkynes, a cornerstone of "click chemistry".[1][2] These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups.[1]

The CuAAC reaction involves the coupling of a terminal alkyne with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its speed and efficiency.[2][] The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide.

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with azides without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne.

Staudinger Ligation and Reduction

The Staudinger reaction involves the reaction of an azide with a phosphine, typically triphenylphosphine (PPh₃), to form an aza-ylide intermediate. This reaction can be harnessed in two primary ways:

-

Staudinger Reduction: In the presence of water, the aza-ylide intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine oxide. This provides a mild method for reducing azides to amines.

-

Staudinger Ligation: By incorporating an electrophilic trap on the phosphine reagent, the aza-ylide intermediate can be trapped intramolecularly to form a stable amide bond. This has been widely used in bioconjugation.

Reduction to Primary Amines

Beyond the Staudinger reduction, the azide group can be readily reduced to a primary amine (hexane-1,6-diamine in the case of this compound) using various reducing agents. This transformation is valuable for synthesizing diamino linkers or for unmasking a primary amine after the azide has served its purpose in a synthesis.

-

Catalytic Hydrogenation: A common and efficient method for reducing azides is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source.

-

Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to primary amines.

Quantitative Data on Azide Reactivity

The following tables summarize key quantitative data for the primary reactions of the azide group. While data specifically for this compound is limited in the literature, the provided data for structurally similar alkyl and benzyl azides offer a strong predictive framework for its reactivity.

| Reaction Type | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| CuAAC | 6-azido-6-deoxycurdlan, alkyne-terminated modules | CuBr₂, ascorbic acid, propylamine, RT | 12 h | High | |

| SPAAC | Oligonucleotide-DBCO, 6-HEX Azide | DMSO/Aqueous Buffer, RT | 4-17 h | Quantitative | |

| Staudinger Reduction | Generic Organic Azide, PPh₃, H₂O | THF, 65 °C | 6 h | 90% | |

| SN2 Azide Synthesis | 6-bromohexanoic acid, NaN₃ | DMF, RT | 36 h | 79% |

Table 1: Reaction Conditions and Yields for Key Azide Reactions. RT denotes room temperature.

| Reaction | Alkyne | Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |

| SPAAC | DBCO | Benzyl azide | 0.24 | CH₃CN:H₂O (3:1) | |

| SPAAC | BCN | Benzyl azide | 0.07 | CH₃CN:H₂O (3:1) | |

| SPAAC | DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) | |

| SPAAC | BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) |

Table 2: Comparative Reaction Kinetics for SPAAC. Data for benzyl and phenyl azide are presented as representative examples for the reactivity of an alkyl azide like this compound.

Experimental Protocols

Detailed methodologies for the key reactions of the azide group in this compound are provided below. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment, should always be followed when handling azides and other chemical reagents.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between an azide and a terminal alkyne.

Materials:

-

Azide-containing molecule (e.g., a derivative of this compound)

-

Terminal alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

-

Dissolve the azide- and alkyne-containing molecules in the chosen solvent.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

-

In another vial, prepare a stock solution of CuSO₄·5H₂O in water.

-

To the reaction mixture containing the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A typical molar ratio is 1 equivalent of azide, 1-1.5 equivalents of alkyne, 0.1 equivalents of CuSO₄, and 0.5 equivalents of sodium ascorbate.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent, or purified directly by chromatography.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free click reaction between an azide and a strained cyclooctyne (e.g., DBCO or BCN).

Materials:

-

Azide-containing molecule (e.g., a derivative of this compound)

-

Strained cyclooctyne (e.g., DBCO- or BCN-functionalized molecule)

-

Solvent (e.g., DMSO, water, or aqueous buffers like PBS)

Procedure:

-

Dissolve the azide-containing molecule and the strained cyclooctyne in the chosen solvent.

-

Incubate the reaction mixture at room temperature. Reaction times can vary from a few minutes to several hours depending on the reactants and their concentrations.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC, or fluorescence if one of the components is fluorescently labeled).

-

The product can often be used directly in subsequent applications or purified by standard chromatographic techniques if necessary.

Protocol 3: Staudinger Reduction of an Alkyl Azide

This protocol provides a method for the reduction of an alkyl azide to the corresponding primary amine using triphenylphosphine.

Materials:

-

Alkyl azide (e.g., this compound)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the alkyl azide (1 equivalent) in THF.

-

Add triphenylphosphine (2 equivalents) and water (10 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to 65 °C and stir for approximately 6 hours.

-

Monitor the reaction for the disappearance of the starting azide by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product amine can be isolated after an appropriate workup, which typically involves extraction and purification by column chromatography to remove the triphenylphosphine oxide byproduct.

Protocol 4: Reduction of an Alkyl Azide using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of an alkyl azide to a primary amine using LiAlH₄. This reaction should be carried out under anhydrous conditions and with extreme caution as LiAlH₄ reacts violently with water.

Materials:

-

Alkyl azide (e.g., this compound)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (typically 1.5-2 equivalents) in anhydrous ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the alkyl azide in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Refluxing may be necessary.

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Filter the resulting precipitate (aluminum salts) and wash it thoroughly with ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine, which can be further purified if necessary.

Visualizations: Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a typical experimental workflow involving this compound.

References

An In-depth Technical Guide to 6-Azido-hexylamine for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azido-hexylamine is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a terminal primary amine and an azide group, connected by a six-carbon aliphatic chain. This unique arrangement allows for orthogonal conjugation strategies, making it a versatile tool for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs). The primary amine can be readily functionalized through reactions such as amidation or reductive amination, while the azide group is a key component in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant chemical transformations.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid or solid at room temperature, with properties that make it suitable for a variety of chemical modifications in both organic and aqueous environments.[1] Its bifunctional nature, combining a nucleophilic amine and a bioorthogonal azide, is central to its utility.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₄ | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| CAS Number | 349553-73-7 | [2] |

| Physical Form | Liquid or Solid | |

| Boiling Point | 204.7 °C | |

| Melting Point | 159.99 °C | |

| Purity | Typically >95% | |

| Storage Conditions | 2°C - 8°C or -20°C, protect from light |

Note: Physical properties such as boiling and melting points may be subject to variations depending on purity and measurement conditions.

Spectral Data

While specific experimental spectra are proprietary to suppliers, typical spectral characteristics are described below based on the known structure of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): A proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the hexyl chain. The protons closest to the amine and azide groups would show distinct chemical shifts. Protons adjacent to the amine group (α-protons) would likely appear as a triplet, as would the protons adjacent to the azide group. The remaining methylene groups along the carbon chain would produce overlapping multiplets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the hexyl chain. The carbons bonded to the nitrogen of the amine and the azide group would be the most deshielded and appear at the highest chemical shifts.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a valuable tool for confirming the presence of the key functional groups. A strong, sharp absorption band is expected in the region of 2100 cm⁻¹, which is characteristic of the azide (N₃) stretching vibration. The primary amine (NH₂) group would be identified by two medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. C-H stretching vibrations of the alkyl chain would be observed around 2850-2960 cm⁻¹.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]+ for this compound would be observed at an m/z corresponding to its molecular weight (142.20). The exact mass is 142.121846464 Da. Common fragmentation patterns would involve the loss of nitrogen gas (N₂) from the azide group and cleavage of the carbon-carbon bonds within the hexyl chain.

Experimental Protocols

Synthesis of this compound from 6-Bromohexylamine

This protocol describes a common method for the synthesis of this compound via nucleophilic substitution.

Materials:

-

6-Bromohexylamine hydrobromide

-

Sodium azide (NaN₃)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Neutralization of the Amine Salt: In a round-bottom flask, dissolve 6-bromohexylamine hydrobromide in deionized water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to neutralize the hydrobromide salt and deprotonate the amine. The pH should be monitored to ensure it becomes basic.

-

Extraction of the Free Amine: Extract the aqueous solution with dichloromethane multiple times. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Azide Substitution: Remove the drying agent by filtration and concentrate the dichloromethane solution under reduced pressure using a rotary evaporator to obtain the free 6-bromohexylamine. Dissolve the resulting oil in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reaction with Sodium Azide: Add an excess of sodium azide to the solution. Heat the reaction mixture with stirring under a reflux condenser. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Isolation of Product: Filter the solution and remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for using this compound in a CuAAC reaction.

Materials:

-

This compound

-

An alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO (if needed to dissolve starting materials)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or buffer).

-

Prepare a stock solution of this compound in the same solvent.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a reaction tube, add the alkyne-containing molecule and this compound (typically a slight excess of one reagent is used).

-

Add the appropriate buffer to the desired final volume.

-

-

Catalyst Preparation: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes to form the copper(I) complex.

-

Initiation of the Reaction: Add the copper/ligand complex to the reaction mixture. To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution.

-

Incubation: Mix the reaction gently and incubate at room temperature. The reaction is typically complete within 30-60 minutes. Protect the reaction from light.

-

Purification: The resulting triazole product can be purified by methods appropriate for the specific conjugate, such as dialysis, size-exclusion chromatography, or HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a catalyst-free click chemistry reaction using this compound.

Materials:

-

This compound

-

A strained alkyne (e.g., a DBCO or BCN derivative)

-

A suitable reaction buffer (e.g., PBS)

-

DMSO (if needed for solubility)

Procedure:

-

Dissolve Reactants: Prepare stock solutions of this compound and the strained alkyne in a compatible solvent.

-

Reaction: In a reaction vial, combine equimolar amounts or a slight excess of one of the reactants in the chosen buffer.

-

Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the reactivity of the strained alkyne.

-

Monitoring and Purification: Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS). Once complete, purify the product using standard methods.

Conjugation to a Protein

This protocol describes a two-step process to conjugate this compound to a protein and then attach another molecule via click chemistry.

Materials:

-

Protein of interest

-

This compound

-

An amine-reactive crosslinker (e.g., an NHS ester)

-

An alkyne-functionalized molecule of interest

-

CuAAC or SPAAC reagents (as described above)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Modification with Azide:

-

First, introduce an amine-reactive group to this compound if it is to be attached to a carboxyl group on the protein, or use an amine-reactive crosslinker to attach to lysine residues. For example, react the protein with an NHS-ester-functionalized azide.

-

Alternatively, to attach to a carboxyl group, activate the carboxyl group on the protein using a carbodiimide (e.g., EDC) and then react with the amine group of this compound.

-

-

Purification: Remove excess reagents from the azide-modified protein using a desalting column or dialysis.

-

Click Chemistry Reaction: Conjugate the alkyne-functionalized molecule to the azide-modified protein using either the CuAAC or SPAAC protocol described above.

-

Final Purification: Purify the final protein conjugate to remove any unreacted molecules and catalyst components.

Mandatory Visualizations

Caption: Synthesis of this compound from 6-Bromohexylamine.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

References

6-Azido-hexylamine CAS number and molecular weight

For researchers, scientists, and professionals in drug development, 6-Azido-hexylamine is a valuable bifunctional molecule with significant applications in bioconjugation, proteomics, and as a linker in antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and workflow visualizations.

Core Chemical Properties

This compound, also known as 6-azidohexan-1-amine, is a versatile chemical reagent. Its key quantitative data are summarized below.

| Property | Value | References |

| CAS Number | 349553-73-7 | [1][2][3][4] |

| Molecular Weight | 142.20 g/mol | |

| Molecular Formula | C6H14N4 | |

| Purity | Typically ≥95% | |

| Appearance | Liquid | |

| Storage Temperature | 4°C, protect from light. For long-term storage in solvent, -20°C to -80°C is recommended. |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common approach involves the nucleophilic substitution of a hexyl derivative with an azide source, followed by the reduction of a protected amine or a related functional group.

A representative synthesis workflow is illustrated below:

Caption: A general workflow for the synthesis of this compound.

Core Applications in Research and Drug Development

This compound's utility stems from its two reactive functional groups: a primary amine and a terminal azide. The amine group can readily form amide bonds with carboxylic acids, while the azide group is a key component in "click chemistry" reactions.

Bioconjugation and Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for specifically and efficiently linking molecules. This compound serves as a linker, enabling the conjugation of various molecules, such as fluorescent dyes, biotin tags, or drugs, to proteins, nucleic acids, or other biomolecules that have been modified to contain an alkyne group. This is invaluable for creating probes for biological imaging, pull-down assays, and targeted drug delivery.

The general workflow for a bioconjugation experiment using this compound and click chemistry is depicted below:

Caption: Workflow of bioconjugation via click chemistry.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, this compound is employed as a cleavable linker in the synthesis of ADCs. ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. The linker connects the antibody, which recognizes a specific antigen on the tumor cell surface, to the cytotoxic drug. The azide functionality of this compound allows for the precise attachment of the drug payload to the antibody via click chemistry.

Proteomics and Activity-Based Protein Profiling (ABPP)

Derivatives of this compound are utilized in chemical proteomics and ABPP to identify and characterize protein targets. A bifunctional probe containing an azide group and a reactive group (a "warhead") can be used to covalently label active sites of enzymes. The azide then serves as a handle for the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) via click chemistry, enabling the identification and quantification of the labeled proteins.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the labeling of an alkyne-containing biomolecule with an azide-functionalized molecule, which can be prepared using this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate (freshly prepared solution)

-

Phosphate-buffered saline (PBS) or other suitable reaction buffer

-

DMSO (for dissolving reagents)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

-

Prepare a stock solution of the azide-functionalized molecule in DMSO.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA ligand in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-functionalized molecule in the desired molar ratio (typically a slight excess of the azide).

-

Add the THPTA ligand solution to the reaction mixture.

-

Add the CuSO4 solution. The final concentration of copper is typically in the range of 50-100 µM.

-

-

Initiation of the Click Reaction:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants. Protect the reaction from light if using fluorescently labeled molecules.

-

-

Purification:

-

Purify the resulting bioconjugate to remove unreacted reagents and byproducts. The purification method will depend on the nature of the biomolecule and may include techniques such as dialysis, size-exclusion chromatography, or affinity chromatography.

-

Note: The optimal reaction conditions (e.g., reagent concentrations, incubation time, temperature) may vary depending on the specific biomolecules and labels being used and should be empirically determined.

References

An In-depth Technical Guide to the Safety and Handling of 6-Azido-hexylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Azido-hexylamine, a bifunctional linker commonly utilized in bioconjugation and drug delivery research. Due to its azide functionality, this compound presents specific hazards that necessitate strict adherence to safety protocols to mitigate risks of explosion, toxicity, and chemical reactivity. This document outlines the known hazards, recommended handling procedures, and emergency response measures to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The primary hazards are associated with its flammability, corrosivity, and the energetic nature of the azide group. Organic azides are known to be potentially explosive and can decompose violently when subjected to heat, shock, or friction.

Table 1: GHS Hazard Statements

| Hazard Code | Hazard Statement |

| H226 | Flammable liquid and vapour.[1][2] |

| H301 + H311 | Toxic if swallowed or in contact with skin.[2] |

| H314 | Causes severe skin burns and eye damage.[1] |

| H318 | Causes serious eye damage. |

| H411 | Toxic to aquatic life with long lasting effects. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H14N4 |

| Molecular Weight | 142.20 g/mol |

| Appearance | Solid |

| Storage Temperature | 4°C, protect from light or -80/-20°C |

| InChIKey | CLQMAUAPICAWGT-UHFFFAOYSA-N |

Safe Handling and Storage Protocols

Due to the hazardous nature of this compound, stringent adherence to the following handling and storage protocols is mandatory.

Experimental Protocol for Safe Handling:

-

Personnel Protective Equipment (PPE): Before handling the compound, ensure a complete set of PPE is worn, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles and a face shield.

-

A flame-retardant lab coat.

-

-

Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.

-

Avoiding Ignition and Shock:

-

Keep the compound away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.

-

Use only non-sparking tools for all transfers and manipulations.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Avoid grinding or subjecting the material to friction or shock.

-

-

Dispensing and Use:

-

When transferring the solid, use plastic or ceramic spatulas.

-

For reactions, ensure the reaction vessel is clean and free of incompatible materials.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store locked up and away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.

-

The compound is noted to be air-sensitive.

-

-

Disposal:

-

Dispose of waste in accordance with local, regional, and national regulations.

-

Do not dispose of with household garbage or allow it to reach the sewage system.

-

Waste containers should be clearly labeled.

-

In-Case-of-Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Table 3: Emergency and First Aid Procedures

| Situation | Procedure |

| Spill or Leak | Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Do not let the chemical enter drains. |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus. Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Chemical Reactivity and Incompatibilities

Understanding the chemical reactivity of this compound is crucial for safe handling and experimental design.

Table 4: Chemical Incompatibilities

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | Violent reactions. |

| Acids, Acid Anhydrides, Acid Chlorides | Incompatible. |

| Carbon Dioxide | Incompatible. |

| Heavy Metals | Can form highly explosive heavy metal azides. |

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is intended to provide essential safety information for handling this compound. It is imperative that all users of this compound familiarize themselves with this information and their institution's specific safety protocols before commencing any work.

References

Solubility Profile of 6-Azido-hexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Azido-hexylamine, a bifunctional molecule of significant interest in chemical biology and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility, including detailed experimental protocols and predictive analysis based on its chemical structure.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for predicting its solubility behavior. The molecule incorporates a polar primary amine (-NH₂) and a polar azide (-N₃) group, attached to a non-polar six-carbon alkyl chain. This amphipathic nature suggests a varied solubility profile across different solvent classes.

Key Molecular Descriptors:

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₄ | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| IUPAC Name | 6-azidohexan-1-amine | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

The presence of both hydrogen bond donors (amine) and acceptors (amine and azide) indicates a potential for solubility in protic polar solvents. The hexyl chain, however, contributes to its lipophilicity, suggesting solubility in non-polar organic solvents as well.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," a qualitative prediction of solubility in common laboratory solvents can be made. The solubility of its structural analog, hexylamine, which is reported to be soluble in water (12 g/L at 20 °C) and miscible with most organic solvents, provides a useful reference.[3]

Predicted Solubility Ranking (Qualitative):

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The amine and azide groups can form hydrogen bonds with the solvent. The hexyl chain may limit miscibility, especially in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of compounds. |

| Non-Polar | Toluene, Hexanes | Moderate to Low | The non-polar hexyl chain will interact favorably with these solvents, but the polar head groups will be poorly solvated. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and should provide a balance for solvating both the polar and non-polar regions of the molecule. |

Experimental Determination of Solubility

Accurate determination of solubility requires experimental validation. The following section outlines a standard protocol for determining the thermodynamic solubility of this compound.

General Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, dichloromethane, tetrahydrofuran)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or ¹H NMR)

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vial to stand undisturbed to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any suspended solid particles.

-

Quantification: Transfer the filtered saturated solution to a pre-weighed vial for gravimetric analysis or dilute it for analysis by a suitable chromatographic or spectroscopic method to determine the concentration.

-

Calculation: Calculate the solubility in desired units (e.g., g/L or mol/L).

The following diagram illustrates the workflow for this experimental procedure.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

Quantitative solubility data should be recorded in a structured format for clear comparison and interpretation. The following table provides a template for presenting experimentally determined solubility data for this compound at a specified temperature.

Table 1: Solubility of this compound at 25 °C

| Solvent | Classification | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Water | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Methanol | Polar Protic | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | |||

| Dichloromethane (DCM) | Chlorinated | |||

| Tetrahydrofuran (THF) | Ether | |||

| Toluene | Non-Polar | |||

| Hexanes | Non-Polar |

Applications in Drug Development and Research

This compound is a valuable linker in the synthesis of antibody-drug conjugates (ADCs) and for the introduction of azide groups for "click chemistry" reactions. An understanding of its solubility is critical for:

-

Reaction Optimization: Ensuring the compound remains in solution for efficient chemical transformations.

-

Purification: Selecting appropriate solvent systems for chromatography or recrystallization.

-

Formulation: Developing suitable vehicles for in vitro and in vivo studies.

The logical flow for utilizing solubility information in a research context is depicted below.

References

An In-depth Technical Guide to Bioconjugation Utilizing 6-Azido-hexylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of bioconjugation employing the versatile bifunctional linker, 6-Azido-hexylamine. This molecule offers the strategic advantage of two distinct reactive functionalities: a terminal azide group for "click chemistry" and a primary amine for traditional conjugation methods. This dual reactivity makes it a powerful tool in the development of complex biomolecular constructs, including antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.

Core Principles of this compound in Bioconjugation

This compound serves as a heterobifunctional linker, comprised of a six-carbon aliphatic chain that provides spatial separation between conjugated molecules. This spacing is crucial for maintaining the biological activity and structural integrity of the biomolecule. The key to its utility lies in the orthogonal reactivity of its terminal functional groups:

-

The Azide Group: This moiety is a key participant in bioorthogonal "click chemistry" reactions.[1] Azides are exceptionally stable in biological media and do not typically react with endogenous functional groups, ensuring high specificity in conjugation.[1]

-

The Primary Amine Group: The terminal amine provides a nucleophilic handle for a variety of well-established bioconjugation techniques, most notably the formation of stable amide bonds with activated carboxylic acids.[2][3]

Click Chemistry Pathways Involving the Azide Group

The azide group of this compound is primarily utilized in two powerful click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[4] The reaction is characterized by its high yields, tolerance of a wide range of functional groups, and mild reaction conditions. However, the requirement of a copper(I) catalyst can be a limitation for in vivo applications due to potential cytotoxicity.

Caption: The CuAAC reaction pathway for bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free alternative to CuAAC that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a copper catalyst and making it highly suitable for applications in living systems.

Caption: The SPAAC reaction pathway for metal-free bioconjugation.

Amine-Based Bioconjugation

The primary amine of this compound can be reacted with various electrophilic functional groups. The most common approach is the formation of a stable amide bond with a carboxylic acid that has been activated, typically as an N-hydroxysuccinimide (NHS) ester. This method is widely used for labeling proteins, which have abundant lysine residues with primary amines on their surfaces.

Caption: Amide bond formation using the amine functionality.

Quantitative Data Summary

The efficiency of bioconjugation reactions and the stability of the resulting linkages are critical parameters. The following tables summarize typical data for the reactions described.

| Reaction Type | Biomolecule Partner Moiety | Typical Yield (%) |

| CuAAC Click Chemistry | Alkyne-modified Protein/Antibody | > 90% |

| SPAAC Click Chemistry | DBCO-modified Protein | > 95% |

| Amide Bond Formation | NHS-Ester activated Biomolecule | 70-90% |

| Linkage Type | Formation Method | Stability at Physiological pH (7.4), 37°C |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (CuAAC or SPAAC) | Highly stable, half-life > 1 year |

| Amide | Amine-NHS Ester Reaction | Highly stable, half-life > 1 year |

Experimental Protocols

Protocol 1: Two-Step Bioconjugation via Click Chemistry (CuAAC)

This protocol outlines the conjugation of an alkyne-modified biomolecule (e.g., a protein) to this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

DMSO

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (must be freshly made).

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add this compound stock solution to a final concentration that is in 10-20 fold molar excess to the protein.

-

-

Catalyst Preparation:

-

In a separate tube, mix the CuSO₄ and THPTA stock solutions to form a complex.

-

-

Reaction Initiation:

-

Add the CuSO₄/THPTA complex to the protein solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.

-

-

Purification:

-

Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and catalyst.

-

Protocol 2: Amide Bond Formation with an NHS-Activated Biomolecule

This protocol details the conjugation of this compound to a biomolecule containing an activated carboxyl group (NHS ester).

Materials:

-

NHS-activated biomolecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

-

Prepare Stock Solution:

-

Dissolve this compound in DMSO to a concentration of 100 mM.

-

-

Reaction Setup:

-

To the solution of the NHS-activated biomolecule, add the this compound stock solution to achieve a 10-50 fold molar excess.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

-

-

Quenching:

-

Add the quenching solution to react with any remaining NHS esters.

-

-

Purification:

-

Remove unreacted this compound and byproducts by dialysis or size-exclusion chromatography.

-

Characterization of the Bioconjugate

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to confirm successful conjugation. A successful conjugation will result in an increase in the molecular weight of the biomolecule, which is observed as a shift to a higher position on the gel compared to the unconjugated starting material.

Caption: Workflow for analyzing bioconjugates using SDS-PAGE.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the degree of labeling, provided the conjugated molecule has a distinct chromophore from the biomolecule. By measuring the absorbance at wavelengths specific to the biomolecule (e.g., 280 nm for proteins) and the attached molecule, the ratio of the two can be calculated. A change in the absorbance spectrum, such as the appearance of a new peak or a shift in an existing peak, can also indicate successful conjugation.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 6-Azido-hexylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1][] This reaction is characterized by its rapid kinetics, high yields, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments and a broad pH range (typically 4-12).[3][4] The formation of a stable triazole linkage makes it an invaluable tool in bioconjugation, drug discovery, and materials science.[5]

These application notes provide a detailed protocol for conducting the CuAAC reaction using 6-azido-hexylamine, a versatile building block containing a primary amine for further functionalization. The protocol is designed to be adaptable for various research and development applications.

Core Concepts and Considerations

The CuAAC reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent, most commonly sodium ascorbate.

Key Components of the Reaction:

-

Copper Source: Copper(II) sulfate is a common and inexpensive source of the copper catalyst.

-

Reducing Agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state. It is important to prepare this solution fresh.

-

Copper-Chelating Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing oxidative damage to sensitive substrates. A 5:1 ligand to copper ratio is often recommended.

-

Solvent: The reaction is highly versatile and can be performed in various solvents, including water, DMSO, and mixtures like THF/water. For biological applications, aqueous buffers are preferred.

-

pH: While the CuAAC reaction can proceed over a wide pH range, a pH of 7-8 is generally recommended for bioconjugation to ensure the stability of the molecules involved. When using this compound, maintaining a pH above the pKa of the primary amine (around 10.7) is not necessary, but a neutral to slightly basic pH will prevent protonation and potential solubility issues. Amine-containing buffers such as Tris should be avoided as they can interfere with the copper catalyst. Phosphate-buffered saline (PBS) or HEPES are suitable alternatives.

Experimental Protocols

This section provides a general protocol for the CuAAC reaction of this compound with a generic alkyne-containing molecule. The concentrations and volumes can be scaled as needed.

Materials and Reagents

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Organic solvent for purification (e.g., ethyl acetate, dichloromethane)

-

0.5 M EDTA solution for copper removal

Stock Solution Preparation

| Reagent | Concentration | Solvent | Notes |

| This compound | 10 mM | Deionized Water or PBS | Prepare fresh or store at -20°C. |

| Alkyne Molecule | 10 mM | DMSO or appropriate solvent | Dependent on the solubility of the alkyne. |

| Copper(II) Sulfate | 20 mM | Deionized Water | Stable at room temperature. |

| Sodium Ascorbate | 100 mM | Deionized Water | Must be prepared fresh before each use. |

| THPTA | 50 mM | Deionized Water | Stable at room temperature. |

General Reaction Protocol

-

Reaction Setup: In a microcentrifuge tube, add the following reagents in the specified order:

-

400 µL of PBS (pH 7.4)

-

50 µL of 10 mM this compound stock solution (Final concentration: 1 mM)

-

50 µL of 10 mM Alkyne Molecule stock solution (Final concentration: 1 mM)

-

-

Catalyst Preparation: In a separate tube, prepare the copper/ligand mixture by adding:

-

12.5 µL of 50 mM THPTA stock solution

-

6.3 µL of 20 mM CuSO₄ stock solution Vortex briefly to mix. The final concentrations in the reaction will be 1.25 mM for THPTA and 0.25 mM for CuSO₄, maintaining a 5:1 ratio.

-

-

Addition of Catalyst: Add the entire copper/ligand mixture to the reaction tube containing the azide and alkyne.

-

Initiation of Reaction: To initiate the cycloaddition, add 25 µL of freshly prepared 100 mM sodium ascorbate solution (Final concentration: 5 mM).

-

Incubation: Close the tube and mix the reaction by gentle vortexing or inversion. Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS. For many applications, the reaction proceeds to completion within an hour at room temperature.

Work-up and Purification

-

Copper Removal: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with a 0.5 M aqueous solution of EDTA to chelate and remove the copper catalyst. Repeat the wash until the aqueous layer is colorless.

-

Extraction: Perform a standard aqueous workup by washing the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data Summary

The following table provides representative data for a typical CuAAC reaction. Actual yields and reaction times may vary depending on the specific alkyne substrate and reaction conditions.

| Alkyne Substrate | This compound (Equivalents) | Copper Catalyst (mol%) | Ligand (mol%) | Reaction Time (h) | Yield (%) |

| Propargyl Alcohol | 1.0 | 1 | 5 | 1 | >95 |

| Phenylacetylene | 1.0 | 1 | 5 | 2 | >95 |

| Alkyne-labeled Peptide | 1.2 | 2.5 | 12.5 | 4 | >90 |

| Alkyne-functionalized Surface | Excess | 5 | 25 | 12 | N/A |

Note: The data presented are based on typical outcomes for CuAAC reactions and are intended for illustrative purposes.

Visualizing the Workflow and Concepts

Experimental Workflow for CuAAC